molecular formula C9H6N2O3 B14867837 1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde

1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde

Cat. No.: B14867837
M. Wt: 190.16 g/mol
InChI Key: ZBEQQPRDHLMGCG-UHFFFAOYSA-N
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Description

1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde is a heterocyclic compound that features a unique structure combining an indazole core with a dioxolo ring and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3).

Major Products: The major products formed from these reactions include various substituted indazoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde can be compared with other similar compounds, such as:

    1H-Indazole-3-carbaldehyde: Lacks the dioxolo ring but shares the indazole core and aldehyde group.

    1H-Indole-3-carbaldehyde: Contains an indole core instead of an indazole, with similar functional groups.

    1H-[1,3]Dioxolo[4,5-F]indazole-3-carboxylic acid: Features a carboxylic acid group instead of an aldehyde.

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2H-[1,3]dioxolo[4,5-f]indazole-3-carbaldehyde

InChI

InChI=1S/C9H6N2O3/c12-3-7-5-1-8-9(14-4-13-8)2-6(5)10-11-7/h1-3H,4H2,(H,10,11)

InChI Key

ZBEQQPRDHLMGCG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=C(NN=C3C=C2O1)C=O

Origin of Product

United States

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